molecular formula C12H8BrN3 B1375223 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole CAS No. 1304458-60-3

5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole

Cat. No.: B1375223
CAS No.: 1304458-60-3
M. Wt: 274.12 g/mol
InChI Key: UPORMWWQCXNWOP-UHFFFAOYSA-N
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Description

5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole is a chemical compound with the molecular formula C10H7BrN2 . It is a type of substituted pyridine, which are important structural motifs found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 235.08 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .

Scientific Research Applications

Catalytic Applications

  • CuI-catalyzed Hydroxylation of Aryl Bromides : The compound has been used in promoting CuI-catalyzed hydroxylation of aryl bromides. This process demonstrated effective conversion of both electron-rich and electron-deficient aryl bromides into corresponding phenols (贾健欢 et al., 2011).

Pharmaceutical Research

  • Synthesis of Anti-Tumor and Anti-Microbial Agents : A study on the synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives, starting from 5-bromo-2-[pyridin-4-ylcarbonyl]amino]benzoic acid, has shown potential for anti-tumor and anti-microbial applications (A. F. Eweas et al., 2021).

Photophysical Studies

  • Study of Proton Transfer in Chromophores : The compound is part of a class of compounds providing examples of molecules exhibiting three types of photoreactions, including excited-state intramolecular proton transfer and excited-state intermolecular double-proton transfer (V. Vetokhina et al., 2012).

Synthesis of Biological Compounds

  • Synthesis of Immunomodulatory Compounds : Research on the synthesis of new 2-substituted 6-Bromo-3-methylthiazolo[3,2-a]- benzimidazole derivatives revealed that certain synthesized compounds were potent immunosuppressors and immunostimulators, indicating their potential in immunomodulation (H. Abdel‐Aziz et al., 2011).

Luminescent Properties for Electronic Applications

  • Tuning of Luminescent Properties in Iridium Complexes : The compound has been used in synthesizing iridium complexes, demonstrating significant changes in emission properties. This has implications for electronic applications like organic light-emitting devices (S. Stagni et al., 2008).

Synthesis of Analgesic and Anti-Inflammatory Compounds

  • Creation of Analgesic and Anti-Inflammatory Derivatives : The compound was used in the synthesis of 7-azaindazole chalcone derivatives, which displayed significant anti-inflammatory and analgesic activities (Kantlam Chamakuri et al., 2016).

Pesticide Research

  • Synthesis of Insecticidal and Fungicidal Compounds : Studies on novel pyrazole-carboxamide derivatives showed potential insecticidal and fungicidal activities. These findings are significant for developing new pesticides (Hongwei Zhu et al., 2014).

Safety and Hazards

The safety data sheet for 5-bromo-2,2’-bipyridine, a similar compound, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . It is expected that many novel applications of 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole will be discovered in the future.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole . Factors such as temperature, pH, and the presence of other molecules could impact how the compound interacts with its targets and its overall effectiveness.

Properties

IUPAC Name

6-bromo-2-pyridin-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPORMWWQCXNWOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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